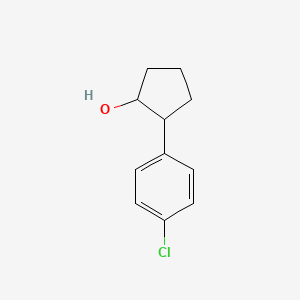

2-(4-Chlorophenyl)cyclopentan-1-ol

Description

2-(4-Chlorophenyl)cyclopentan-1-ol is an organic compound with the molecular formula C11H13ClO and a molecular weight of 196.67 g/mol . This compound is characterized by a cyclopentane ring substituted with a 4-chlorophenyl group and a hydroxyl group. It is used primarily in research settings and has various applications in organic synthesis and material science .

Properties

IUPAC Name |

2-(4-chlorophenyl)cyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO/c12-9-6-4-8(5-7-9)10-2-1-3-11(10)13/h4-7,10-11,13H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARYRPLFQFILOCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(4-Chlorophenyl)cyclopentan-1-ol typically involves the reaction of 4-chlorobenzaldehyde with cyclopentanone in the presence of a reducing agent. One common method is the use of sodium borohydride (NaBH4) as the reducing agent under mild conditions . The reaction proceeds through the formation of an intermediate alcohol, which is then isolated and purified.

Chemical Reactions Analysis

2-(4-Chlorophenyl)cyclopentan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be further reduced to form cyclopentane derivatives using strong reducing agents like lithium aluminum hydride (LiAlH4).

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Structural Characteristics

2-(4-Chlorophenyl)cyclopentan-1-ol features a cyclopentanol ring substituted with a chlorophenyl group. The molecular structure can be represented as follows:

- Molecular Formula : C11H13ClO

- SMILES : C1CC(C(C1)O)C2=CC=C(C=C2)Cl

- InChIKey : ARYRPLFQFILOCQ-UHFFFAOYSA-N

The presence of the chlorophenyl moiety is significant as it can influence the compound's reactivity and biological activity, making it an interesting subject for further study in medicinal chemistry and related fields .

Medicinal Chemistry

This compound has been explored for its potential pharmacological properties, particularly as an intermediate in the synthesis of bioactive compounds. Its structural features may contribute to:

- Antifungal Activity : Similar compounds have shown promise as antifungal agents, which could be investigated for their efficacy against resistant fungal strains .

Agrochemicals

The compound's properties may also lend themselves to applications in agriculture:

- Fungicides : Research indicates that derivatives of chlorophenyl compounds can act as effective fungicides, potentially offering new solutions for crop protection against fungal pathogens .

Material Science

In material science, the unique structure of this compound allows for exploration in:

- Polymer Chemistry : The compound can serve as a building block for synthesizing novel polymers with specific properties tailored for applications in coatings or adhesives.

Table 1: Comparison of Biological Activities of Related Compounds

| Compound Name | Structure Type | Activity Type | Reference |

|---|---|---|---|

| This compound | Cyclopentanol | Antifungal | |

| Metconazole | Triazole derivative | Fungicide | |

| Paclobutrazol | Triazole | Plant growth inhibitor |

This table summarizes the biological activities of related compounds that share structural similarities with this compound, highlighting its potential utility in various applications.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)cyclopentan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The phenyl ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their activity . These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar compounds to 2-(4-Chlorophenyl)cyclopentan-1-ol include:

2-(4-Bromophenyl)cyclopentan-1-ol: This compound has a bromine atom instead of chlorine, which can affect its reactivity and interactions.

2-(4-Methylphenyl)cyclopentan-1-ol: The presence of a methyl group instead of chlorine can lead to different chemical properties and biological activities.

2-(4-Fluorophenyl)cyclopentan-1-ol: The fluorine atom can influence the compound’s stability and reactivity compared to the chlorine-substituted analogue.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research applications.

Biological Activity

2-(4-Chlorophenyl)cyclopentan-1-ol, a compound with a chemical formula CHClO, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The structure of this compound features a cyclopentane ring substituted with a hydroxyl group and a para-chlorophenyl group. The presence of the hydroxyl group allows for hydrogen bonding, while the chlorophenyl moiety contributes to hydrophobic interactions, which may enhance its biological activity by modulating interactions with proteins and enzymes.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the chlorophenyl group can engage in π-π stacking interactions with aromatic amino acids in proteins, potentially affecting their enzymatic activities and receptor interactions.

Antimicrobial Properties

In vitro studies have demonstrated that this compound exhibits significant antimicrobial activity. For instance, it has been reported to be effective against various bacterial strains through tube dilution techniques, showing comparable efficacy to standard antimicrobial agents such as ciprofloxacin and fluconazole .

Anti-inflammatory Effects

Research indicates that the compound may also possess anti-inflammatory properties. Its mechanism is believed to involve the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation. Further studies are required to elucidate the precise pathways involved .

Study 1: Antimicrobial Evaluation

A recent study synthesized several derivatives of this compound and evaluated their antimicrobial activity using standard methods. The results indicated that compounds derived from this parent structure exhibited potent activity against both Gram-positive and Gram-negative bacteria .

Study 2: Molecular Docking Studies

Molecular docking studies have been performed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound can effectively bind to active sites of enzymes involved in bacterial resistance mechanisms, thereby enhancing its potential as an antimicrobial agent .

Data Table: Biological Activity Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.